Weak Multi-Target Activity Profile Distinguishes This Compound from Potent Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors (e.g., CC-671): EC50/IC50 Differential of >4,000-Fold
In a luminescence-based cell assay monitoring Heat Shock Factor-1 (HSF-1) transcriptional activity in modified NIH3T3 cells, the target compound exhibited an EC50 of 23,500 nM (23.5 µM) [1]. By contrast, the potent pyrazolo[3,4-d]pyrimidine dual TTK/CLK2 inhibitor CC-671 (CAS 1618658-88-0) achieves IC50 values of 5 nM (TTK) and 3 nM (CLK2) in in vitro kinase assays [2]. This ≥4,700-fold potency gap underscores that the target compound is functionally unsuitable as a kinase tool compound and should instead be deployed as a weak-activity reference standard for selectivity panel counter-screening.
| Evidence Dimension | Cellular target engagement potency (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 23,500 nM against HSF-1 (mouse) in NIH3T3 luminescence assay |
| Comparator Or Baseline | CC-671: IC50 = 5 nM (TTK) and 3 nM (CLK2) in in vitro kinase assays |
| Quantified Difference | ≥4,700-fold weaker potency for the target compound relative to CC-671 |
| Conditions | HSF-1 assay: modified NIH3T3 cells expressing firefly luciferase reporter, MG132 stress response conditions (PubChem AID 2382). CC-671: in vitro kinase inhibition assays with recombinant TTK and CLK2. |
Why This Matters
For procurement decisions, this compound should not be substituted for a potent kinase inhibitor; its quantitative value lies in providing a characterized weak-activity baseline for assay validation and selectivity profiling panels.
- [1] BindingDB BDBM62667; PubChem BioAssay AID 2382. EC50: 2.35E+4 nM. Target: Heat Shock Factor-1 (Mouse). Assay: Luminescence, NIH3T3 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=62667 View Source
- [2] Zhu D, et al. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor. Mol Cancer Ther. 2018;17(8):1727–1738. PMID: 29866747. View Source
